molecular formula C11H15NO B1394666 3-(3,4-Dimethylphenoxy)azetidine CAS No. 1219982-87-2

3-(3,4-Dimethylphenoxy)azetidine

Cat. No. B1394666
M. Wt: 177.24 g/mol
InChI Key: OPLVXDQATZDFMN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)azetidine is a chemical compound with the following properties:



  • IUPAC Name : 3-(3,4-dimethylphenoxy)azetidine hydrochloride.

  • Molecular Formula : C₁₁H₁₆ClNO.

  • Molecular Weight : 213.71 g/mol.

  • CAS Number : 1449117-54-7.



Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethylphenoxy)azetidine consists of an azetidine ring (a four-membered heterocycle) with a 3,4-dimethylphenoxy substituent. The hydrochloride form enhances solubility and stability.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder.

  • Solubility : Soluble in water (hydrochloride form).

  • Melting Point : Not specified in the retrieved data.

  • Stability : Stable under standard conditions.


Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Stereoselective Synthesis of Piperidines : Research on the reactivity of 2-(2-mesyloxyethyl)azetidines has led to the stereoselective preparation of various 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines, providing valuable templates in medicinal chemistry. This research highlights the use of azetidines in synthesizing complex molecules for potential medicinal applications (Mollet et al., 2011).

  • Advances in Synthetic Facets of Azetidines : Azetidines have been noted for their potential in peptidomimetic and nucleic acid chemistry. They play a significant role in catalytic processes and are excellent candidates for ring-opening and expansion reactions, demonstrating their versatility in synthetic chemistry (Mehra et al., 2017).

Polymerization and Material Science

  • Cationic Polymerization of Azetidine : Azetidine demonstrates potential in polymerization processes. Under certain conditions, azetidine can polymerize to form compounds with varying amino functions, highlighting its utility in creating diverse polymeric materials (Schacht & Goethals, 1974).

Biological and Pharmaceutical Research

  • Antioxidant Activity of Azetidine Derivatives : Studies on Schiff bases and azetidines derived from phenyl urea have shown significant antioxidant effects. This underlines the potential of azetidine derivatives in developing new antioxidant agents (Nagavolu et al., 2017).

  • Azetidines in Drug Discovery : Azetidine is a crucial element in various natural products and biologically important compounds. Its applications in synthesizing functionalized azetidines for drug discovery are significant, especially in the context of antibiotics and other therapeutic areas (Ye et al., 2011).

Safety And Hazards


  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

  • Toxicity : Assess toxicity based on experimental data and exposure levels.

  • Handling Precautions : Follow standard laboratory safety protocols.


Future Directions

Research avenues for 3-(3,4-Dimethylphenoxy)azetidine include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Structure-Activity Relationship (SAR) : Correlate structure with activity.


properties

IUPAC Name

3-(3,4-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLVXDQATZDFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303171
Record name 3-(3,4-Dimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenoxy)azetidine

CAS RN

1219982-87-2
Record name 3-(3,4-Dimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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